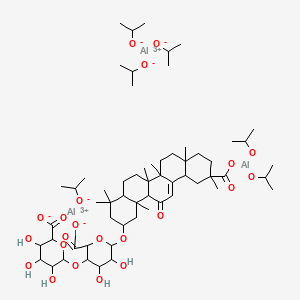

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid

Description

Properties

CAS No. |

134771-73-6 |

|---|---|

Molecular Formula |

C60H101Al3O22 |

Molecular Weight |

1255.4 g/mol |

IUPAC Name |

dialuminum;6-[2-carboxylato-6-[[11-di(propan-2-yloxy)alumanyloxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-2-yl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;propan-2-olate |

InChI |

InChI=1S/C42H62O16.6C3H7O.3Al/c1-37(2)15-18(55-34-27(48)25(46)28(30(58-34)33(51)52)56-35-26(47)23(44)24(45)29(57-35)32(49)50)16-40(5)22(37)8-9-42(7)31(40)21(43)14-19-20-17-39(4,36(53)54)11-10-38(20,3)12-13-41(19,42)6;6*1-3(2)4;;;/h14,18,20,22-31,34-35,44-48H,8-13,15-17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);6*3H,1-2H3;;;/q;6*-1;3*+3/p-3 |

InChI Key |

AXFSDBDRZPAKJZ-UHFFFAOYSA-K |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)O[Al](OC(C)C)OC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(CC5(C)C)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)C(=O)[O-])O)O)O)O)O)C)C)C2C1)C)C)C.[Al+3].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves the reaction of beta-glycyrrhizic acid with tri(diisopropoxy)aluminum under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C. The reaction mixture is stirred for several hours to ensure complete formation of the salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new analogs.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions include various glycyrrhizic acid derivatives, which may have different pharmacological properties. For example, oxidation can lead to the formation of glycyrrhetinic acid, a compound with potent anti-inflammatory effects .

Scientific Research Applications

Medicinal Applications

Anticancer Activity : The compound has been studied for its potential anticancer properties. Research indicates that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of glycyrrhizic acid exhibit significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .

Anti-inflammatory Effects : Beta-glycyrrhizic acid is known for its anti-inflammatory properties. The aluminum salt form enhances these effects, making it a candidate for treating inflammatory diseases. It has been observed to inhibit the production of pro-inflammatory cytokines and modulate immune responses, which could be beneficial in autoimmune conditions .

Antimicrobial Applications

Research has demonstrated that glycyrrhizic acid derivatives possess antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The tri(diisopropoxy)aluminum salt form enhances these activities, potentially offering a new avenue for developing antimicrobial agents .

Biochemical Applications

DNA Interaction Studies : The interaction of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid with DNA has been investigated using molecular docking studies. These studies suggest that the compound can bind to DNA, potentially leading to applications in gene therapy or as a drug delivery system .

Bovine Serum Albumin Binding : The binding affinity of this compound to bovine serum albumin (BSA) has also been analyzed. Such interactions are crucial for understanding the pharmacokinetics and bioavailability of drugs .

Material Science Applications

The compound's unique properties make it suitable for applications in materials science, particularly in the development of novel polymer composites. Its ability to act as a catalyst in polymerization reactions has been explored, showing promise in creating materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MDA-MB-231 breast cancer cells revealed a dose-dependent inhibition of cell viability. The mechanism was linked to the induction of apoptosis, confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against MRSA strains, with minimum inhibitory concentrations comparable to standard antibiotics. This suggests its potential use as an alternative treatment option in antibiotic-resistant infections.

Data Tables

Mechanism of Action

The mechanism of action of tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and immune responses. For example, it inhibits the translocation of nuclear factor-kappa B (NF-κB) and suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins .

Comparison with Similar Compounds

Structural and Functional Analogues

Beta-glycyrrhizic acid derivatives vary in their counterions and functional groups, which influence solubility, bioavailability, and biological activity. Key analogues include:

Physicochemical Properties

- Solubility : Sodium and ammonium salts are water-soluble, whereas Al-diisopropoxy-β-GA is lipid-soluble, enabling transdermal or mucosal delivery.

- Stability : Aluminum salts resist hydrolysis in acidic environments (e.g., gastric fluid), unlike potassium or sodium salts .

Biological Activity

Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid is a compound derived from glycyrrhizic acid, which is known for its diverse biological activities. Glycyrrhizic acid, a natural compound found in licorice root, has been extensively studied for its pharmacological properties, including anti-inflammatory, antiviral, and hepatoprotective effects. The modification of glycyrrhizic acid into its aluminum salt form enhances its solubility and bioavailability, potentially amplifying its therapeutic effects.

The this compound is characterized by the presence of aluminum coordinated with diisopropoxy groups. This structural modification allows for better interaction with biological systems and may influence the compound's reactivity and stability.

1. Anti-inflammatory Effects

Research indicates that the aluminum salt of beta-glycyrrhizic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This inhibition leads to a reduction in pro-inflammatory cytokine production, effectively modulating immune responses.

- Mechanism : The compound interferes with the activation of mitogen-activated protein kinases (MAPKs), including JNK and p38, which are critical in inflammatory signaling cascades .

2. Antiviral Properties

Beta-glycyrrhizic acid has demonstrated antiviral effects against various viruses, including hepatitis C virus (HCV) and HIV. The aluminum salt form enhances these properties by improving cellular uptake and efficacy.

- Mechanism : The antiviral action is primarily attributed to the inhibition of viral replication and modulation of host immune responses . It affects cellular signaling pathways that are crucial for viral entry and replication.

3. Hepatoprotective Activity

The hepatoprotective effects of beta-glycyrrhizic acid are well-documented. Its aluminum salt form has been shown to protect liver cells from damage induced by toxins and oxidative stress.

- Case Study : In a study involving liver disease models, treatment with tri(diisopropoxy)aluminum salt significantly reduced liver enzyme levels and histopathological changes associated with liver injury .

Table 1: Summary of Biological Activities

Case Studies

- Anti-inflammatory Study : A recent investigation demonstrated that tri(diisopropoxy)aluminum salt significantly reduced inflammation markers in RAW264.7 macrophages treated with lipopolysaccharides (LPS). The results indicated a marked decrease in IL-6 production and other inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

- Hepatoprotective Study : In animal models subjected to acetaminophen-induced liver injury, administration of the aluminum salt resulted in lower serum transaminase levels compared to controls, indicating protective effects on liver function .

Q & A

Q. What are the established synthetic routes for preparing Tri(diisopropoxy)aluminum salt of beta-glycyrrhizic acid, and what analytical methods validate its structural integrity?

The synthesis typically involves esterification or salt formation via reactions with aluminum isopropoxide. Beta-glycyrrhizic acid (GL) derivatives are often modified at carboxyl or hydroxyl groups using methods like chloroanhydride techniques or carbodiimide coupling (e.g., DCC). Structural validation employs nuclear magnetic resonance (NMR) for functional group analysis, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For aluminum coordination, inductively coupled plasma mass spectrometry (ICP-MS) may quantify metal content .

Q. Which spectroscopic and chromatographic techniques are recommended for quantifying this compound in complex biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantifying GL derivatives in biological samples. For enhanced sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, using ion-pairing agents to improve retention. Fourier-transform infrared spectroscopy (FTIR) confirms aluminum-isopropoxide bonding, while X-ray crystallography resolves coordination geometry in purified samples .

Advanced Research Questions

Q. How does the aluminum coordination in this salt influence bioavailability and pharmacokinetics compared to other GL salts (e.g., dipotassium or ammonium salts)?

Aluminum coordination enhances lipophilicity, potentially increasing membrane permeability but reducing aqueous solubility. Comparative pharmacokinetic studies in rodent models show that aluminum salts exhibit slower renal clearance than dipotassium salts (e.g., Glycyrrhizic Acid Dipotassium Salt Hydrate, CAS 68797-35-3), leading to prolonged systemic exposure. This is critical for designing sustained-release formulations targeting hepatic or neuronal tissues .

Q. What in vitro/in vivo models are appropriate for evaluating anti-inflammatory synergy between this compound and conventional therapeutics?

In vitro: Co-treatment with STAT3 inhibitors (e.g., sorafenib) in hepatocellular carcinoma cells (e.g., HepG2) to assess synergistic apoptosis induction via STAT3 pathway suppression. In vivo: Rodent models of chemically induced hepatitis (e.g., CCl₄ exposure) with combinatorial dosing to measure ALT/AST reduction and cytokine profiling (IL-6, TNF-α) .

Q. How do host-guest complexes between beta-glycyrrhizic acid derivatives and carotenoids enhance antioxidant efficacy, and what role does the aluminum salt play?

Aluminum stabilizes the supramolecular complex via Lewis acid-base interactions, increasing carotenoid solubility and protecting against oxidative degradation. Electron paramagnetic resonance (EPR) studies demonstrate amplified free radical scavenging in these complexes compared to free carotenoids, with a 2.3-fold increase in ORAC (oxygen radical absorbance capacity) values .

Data Contradiction Analysis

Q. Studies report conflicting mechanisms for hypertensive effects of GL derivatives. How do central vs. peripheral 11β-HSD inhibition pathways contribute to this discrepancy?

Central mechanisms (e.g., intracerebroventricular infusion) induce hypertension via mineralocorticoid receptor (MR) activation in the brain, independent of renal 11β-HSD inhibition. Peripheral inhibition elevates cortisol levels, mimicking mineralocorticoid excess. Contradictions arise from dosing routes: low-dose central administration (e.g., 0.1 µg/hr) activates MRs, while high oral doses (>100 mg/kg) inhibit renal 11β-HSD, necessitating pathway-specific knockout models to isolate effects .

Q. Anti-HIV activity is reported for some GL salts but not others. What experimental variables explain these disparities?

Key variables include:

- Salt formulation : Aluminum salts may reduce cellular uptake compared to ammonium salts due to larger hydrodynamic radii.

- Cell lines : Primary human lymphocytes show higher susceptibility than immortalized lines (e.g., MT-4).

- Assay endpoints : Virucidal activity (e.g., plaque reduction) vs. post-entry replication (e.g., RT-PCR for viral RNA) yield divergent results. Standardized protocols using pseudotyped HIV-1 particles are recommended .

Methodological Recommendations

- Synthetic Optimization : Use KU-2-8 cation-exchange resin for regioselective esterification to minimize byproducts .

- Biological Assays : Pair in vitro 11β-HSD inhibition assays (rat kidney microsomes) with in vivo telemetric blood pressure monitoring to reconcile mechanistic disparities .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH) with aluminum salt formulations to assess hydrolytic degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.